molecular formula C13H18N2O2 B1302333 (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine CAS No. 1217749-69-3

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine

Cat. No.: B1302333
CAS No.: 1217749-69-3
M. Wt: 234.29 g/mol
InChI Key: LVZARJOZJFAOQF-GFCCVEGCSA-N
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Description

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 3-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.

    Reduction: The carboxylic acid is reduced to an alcohol, followed by conversion to a suitable leaving group (e.g., mesylate or tosylate).

    Substitution: The leaving group is then substituted with an aminomethyl group using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the Cbz-protected amine to the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Aminomethyl-1-N-Cbz-pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The pathways involved typically include binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

    ®-3-Aminomethyl-1-N-Cbz-pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Cbz-pyrrolidine: Lacks the aminomethyl group, used in different synthetic applications.

    3-Aminomethyl-pyrrolidine: Without the Cbz protection, more reactive in certain chemical reactions.

Uniqueness: (S)-3-Aminomethyl-1-N-Cbz-pyrrolidine is unique due to its chiral nature and the presence of both the aminomethyl group and the Cbz protecting group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZARJOZJFAOQF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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